molecular formula C24H16N4 B14536964 1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- CAS No. 62405-12-3

1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl-

Cat. No.: B14536964
CAS No.: 62405-12-3
M. Wt: 360.4 g/mol
InChI Key: BFTRWMJCUDWEIE-UHFFFAOYSA-N
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Description

1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinoindole core with an indole and phenyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions to form 3,5-dihydro-4H-pyridazinoindol-4-one . Subsequent alkylation reactions with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate in acetone or potassium hydroxide in dimethyl sulfoxide yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- stands out due to its unique combination of a pyridazinoindole core with indole and phenyl substituents. This structural arrangement contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

62405-12-3

Molecular Formula

C24H16N4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-3-phenyl-9H-pyridazino[3,4-b]indole

InChI

InChI=1S/C24H16N4/c1-2-8-15(9-3-1)23-21(18-14-25-19-12-6-4-10-16(18)19)22-17-11-5-7-13-20(17)26-24(22)28-27-23/h1-14,25H,(H,26,28)

InChI Key

BFTRWMJCUDWEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C(=C2C4=CNC5=CC=CC=C54)C6=CC=CC=C6N3

Origin of Product

United States

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